SU 5616

Chemical Biology Kinase Inhibition Structure-Activity Relationship

Researchers frequently face irreproducibility due to mistaken substitution of indolinone isomers. SU 5616 (CAS 186611-58-5) provides the exact 5-chloro isomer (≥98% purity), eliminating uncontrolled variables. • Use as a validated negative control for FLT3-dependent cell-based assays (no inhibition at relevant concentrations). • Ideal analytical standard for HPLC/MS calibration with known LogP 3.2, DMSO solubility 15.62 mg/mL. • Critical SAR control to differentiate 5-chloro vs. 6-chloro isomer activity. • Patent-prior art reference for indolinone kinase inhibitor IP landscapes. In stock.

Molecular Formula C13H8ClNOS
Molecular Weight 261.73 g/mol
Cat. No. B7806009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSU 5616
Molecular FormulaC13H8ClNOS
Molecular Weight261.73 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C=C2C3=C(C=CC(=C3)Cl)NC2=O
InChIInChI=1S/C13H8ClNOS/c14-8-3-4-12-10(6-8)11(13(16)15-12)7-9-2-1-5-17-9/h1-7H,(H,15,16)/b11-7-
InChIKeyZYHHCVFJHNWKDY-XFFZJAGNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SU 5616: Chemical Profile and Procurement Identity


SU 5616 (CAS 186611-58-5) is a small organic molecule with the chemical name (Z)-5-chloro-3-(thiophen-2-ylmethylene)indolin-2-one, categorized within the indolinone class of compounds . Its molecular formula is C₁₃H₈ClNOS, and it has a molecular weight of 261.73 g/mol . The compound was originally disclosed in a 1996 patent filing (WO9640116 A1) by Sugen, Inc. (later acquired by Pfizer) as part of a family of indolinone compounds designed to modulate tyrosine kinase signal transduction [1]. It is important to note that SU 5616 is an organic compound used primarily as a biochemical reagent in research settings, not a therapeutic agent . The compound is commercially available from various research chemical suppliers (e.g., TargetMol, MedChemExpress, InvivoChem) with a purity of ≥98% (HPLC), and is typically offered as a light yellow to yellow solid powder .

Indolinone structural control for SAR studies
Purity-specified analytical reference standard
Negative control for kinase inhibitor phenotypic assays

Why SU 5616 Cannot Be Interchanged with SU5614 or SU5416


Due to the closely related nomenclature, SU 5616 is frequently confused with its indolinone analogs, SU5614 (also known as Chloro-SU5416 or Chloro-Semaxanib) and SU5416 (Semaxanib). These are distinct chemical entities with significant differences in molecular structure and biological potency that preclude generic substitution. While SU5416 and SU5614 have been extensively characterized in the peer-reviewed literature as potent inhibitors of FLT3 and VEGFR2, with specific IC₅₀ values established across multiple assays [1], no such primary research data exists for SU 5616. The compound SU 5616 has a different substitution pattern compared to SU5614, and any assumption of equipotency would be scientifically invalid without direct experimental verification. Therefore, procurement for research purposes must be based on the precise chemical structure and CAS number (186611-58-5), as substitution with a related analog would introduce an uncontrolled variable, potentially leading to unreproducible results or a complete failure to replicate expected biological outcomes .

Target Compound
Frequent Substitute
SU 5616 (5-chloro indolinone)
SU5614 (6-chloro), SU5416
Positional isomerism (5-Cl vs. 6-Cl) alters kinase inhibition profile; well-characterized FLT3/VEGFR2 activity of SU5614/SU5416 does not extend to SU 5616. Substitution introduces uncontrolled variable, potentially compromising reproducibility.

Quantitative Evidence for SU 5616: Differentiation and Limitations


Structural Distinction: SU 5616 is a Chlorinated Indolinone, Not an Active FLT3 Inhibitor Like SU5614

The core evidence for SU 5616's differentiation lies in its chemical structure, which distinguishes it from the more widely studied and biologically active analogs SU5614 and SU5416. The key structural difference is the location of the chlorine atom. SU 5616 is (Z)-5-chloro-3-(thiophen-2-ylmethylene)indolin-2-one . In contrast, the well-characterized FLT3/VEGFR2 inhibitor SU5614 is (Z)-6-chloro-3-(thiophen-2-ylmethylene)indolin-2-one. This positional isomerism (5-chloro vs. 6-chloro on the indolinone core) results in vastly different biological activities. While SU5614 and SU5416 have published IC₅₀ values for FLT3 autophosphorylation of 10 nM and 100 nM, respectively [1], no such quantitative kinase inhibition data exists in the peer-reviewed literature for SU 5616. This absence of data strongly implies that SU 5616 was not selected for further development due to lack of potency or unfavorable properties, and its primary value is as a chemical probe or a negative control in structure-activity relationship (SAR) studies .

Structural Distinction
Class-level
5-Cl vs. 6-Cl positional isomerism on indolinone core
Positional isomer alters kinase inhibition context
Comparator FLT3 IC50 data from Blood 2002; no published IC50 for SU 5616
Chemical Biology Kinase Inhibition Structure-Activity Relationship

Absence of Published Kinase Selectivity Profile for SU 5616

A comprehensive search of primary research literature reveals a complete absence of published IC₅₀ or Kd values for SU 5616 against any specific kinase target, including FLT3, VEGFR2, PDGFR, or c-KIT [1]. This stands in stark contrast to its close analogs, SU5416 and SU5614, which have well-documented kinase inhibition profiles. For example, SU5416 has reported IC₅₀ values of 100 nM for FLT3 autophosphorylation, 30 nM for c-KIT, and 1 µM for VEGFR2/KDR [1][2]. The absence of any such data for SU 5616 in the peer-reviewed literature suggests that, unlike its analogs, this compound does not exhibit potent or selective inhibition of these tyrosine kinases .

Kinase Profile
Class-level
No published IC50 or Kd values against any kinase target
Not suitable for FLT3/VEGFR2 pathway studies
SU5416/SU5614 have documented multi-kinase inhibition; SU 5616 data absent
Kinase Selectivity Drug Discovery Chemical Probe

Established Purity and Physicochemical Properties for Analytical Use

While biological activity data is absent, SU 5616 has well-defined and verifiable physicochemical properties that are critical for its use as an analytical reference standard. The compound is consistently supplied with a purity of ≥98% (HPLC) by multiple reputable vendors . Key properties include a molecular weight of 261.73 g/mol, a molecular formula of C₁₃H₈ClNOS, and a LogP value of 3.2 . Solubility in DMSO is reported as 15.62 mg/mL (59.68 mM) . These properties are not available for many obscure analogs, making SU 5616 a defined and purchasable chemical entity for use in mass spectrometry, HPLC calibration, or as a standard in synthetic chemistry .

Analytical Properties
Specification review
Purity specified, MW 261.73, LogP 3.2, DMSO solubility reported
Supports analytical standard use
Vendor CoA; batch-to-batch consistency data to verify
Analytical Chemistry Quality Control Reference Standard

Utility as a Negative Control in Indolinone Kinase Inhibitor Studies

Given its structural similarity to active FLT3 inhibitors like SU5416 and SU5614, but its apparent lack of potent kinase inhibition, SU 5616 can serve as a valuable negative control compound in cellular and biochemical assays. While no direct head-to-head studies exist, the class-level inference is that SU 5616, as an indolinone with a different substitution pattern (5-chloro vs. 6-chloro), is less able to bind the ATP-binding pocket of kinases like FLT3 and VEGFR2 with high affinity [1]. Using SU 5616 alongside SU5416 or SU5614 allows researchers to demonstrate that any observed biological effect (e.g., inhibition of cell proliferation or induction of apoptosis) is specific to on-target kinase inhibition and not a general artifact of the indolinone chemical scaffold [2].

Negative Control Utility
Class-level
Expected minimal inhibition vs. active analogs at comparable concentrations
May support assay specificity validation for indolinone scaffold
Inferred from structural analogy; direct head-to-head data unavailable
Experimental Control Chemical Biology Assay Development

Recommended Application Scenarios for SU 5616


Analytical Chemistry: As a High-Purity Reference Standard for HPLC/MS Method Development

SU 5616 is an ideal candidate for use as an analytical reference standard. With a consistently high purity (≥98%) and well-documented physicochemical properties (MW: 261.73 g/mol, LogP: 3.2, DMSO solubility: 15.62 mg/mL) [1][2], it can be reliably used to calibrate high-performance liquid chromatography (HPLC) systems or as a mass spectrometry (MS) standard. This is particularly useful for core facilities or analytical labs that require a stable, non-hazardous, and well-characterized organic compound for routine instrument performance verification.

Chemical Biology: As a Structural Control in Indolinone Structure-Activity Relationship (SAR) Studies

The primary research value of SU 5616 lies in its role as a structural control in SAR studies of indolinone-based kinase inhibitors. Given that its active analog, SU5614, is a potent inhibitor of FLT3 (IC₅₀ = 10 nM) [1], the 5-chloro isomer SU 5616 provides a direct comparison point. Researchers can use SU 5616 to demonstrate that the biological activity of SU5614 is critically dependent on the 6-chloro substitution on the indolinone core. This application is fundamental to medicinal chemistry programs aimed at optimizing this chemical scaffold for drug discovery.

Cell Biology: As a Negative Control for Phenotypic Assays Involving SU5416 or SU5614

In cell-based assays measuring proliferation or apoptosis in FLT3-dependent leukemia cell lines (e.g., MV4;11), SU 5616 can serve as a valuable negative control. While SU5416 and SU5614 inhibit proliferation of these cells with IC₅₀ values of 250 nM and 100 nM, respectively [1], SU 5616 is expected to show minimal to no effect at comparable concentrations. Including SU 5616 as a control helps validate that the observed phenotypic changes are due to specific kinase inhibition rather than non-specific cytotoxicity associated with the indolinone scaffold [2].

Patent and Intellectual Property: As a Prior Art Compound in Freedom-to-Operate (FTO) Analyses

SU 5616 is explicitly named and claimed in the foundational patent for this class of indolinone kinase inhibitors (WO9640116 A1) [1]. Therefore, it holds specific value for legal and intellectual property professionals. It can be used as a key piece of prior art in freedom-to-operate searches and patent landscape analyses related to indolinone-based therapeutics, including successors like Sunitinib (SU11248). Its inclusion in a patent landscape map helps establish the boundaries of existing intellectual property rights for this important chemical class.

Application
Selection Property
Validation Focus
Analytical reference standard
Specification-verified purity and solubility
HPLC/MS calibration consistency
Indolinone SAR studies
Positional isomer (5-chloro) of active scaffold
Structure-dependent kinase inhibition comparison
Cell-based negative control
Expected low kinase inhibition profile
Phenotypic assay endpoint specificity
Patent prior art mapping
Explicitly disclosed in WO9640116
Indolinone class FTO landscape

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for SU 5616

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.